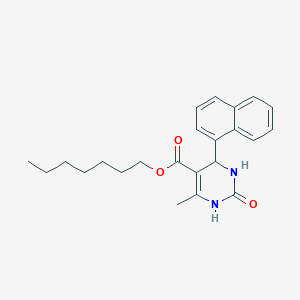
2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted phenoxy group and a furan ring attached to the acetamide moiety
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 2-(4-Chlor-2-methylphenoxy)-N-(Furan-2-ylmethyl)acetamid umfasst typischerweise die folgenden Schritte:
Bildung des Phenoxy-Zwischenprodukts: Das Ausgangsmaterial, 4-Chlor-2-methylphenol, wird mit einem geeigneten Acylierungsmittel umgesetzt, um das Phenoxy-Zwischenprodukt zu bilden.
Anlagerung des Furanrings: Das Phenoxy-Zwischenprodukt wird dann unter geeigneten Bedingungen mit einem Furan-2-ylmethylamin umgesetzt, um die endgültige Acetamidverbindung zu bilden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Syntheserouten beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu kann die Verwendung von Katalysatoren, kontrollierte Reaktionstemperaturen und Reinigungstechniken wie Umkristallisation oder Chromatographie gehören.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Furanring oder an der Methylgruppe am Phenoxy-Rest.
Reduktion: Reduktionsreaktionen könnten auf die Carbonylgruppe des Acetamids abzielen.
Substitution: Die Chlorgruppe am Phenoxyring kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So könnte beispielsweise die Oxidation zu einem Carbonsäurederivat führen, während die Reduktion zu einem Amin führen könnte.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Mögliche Verwendung als biochemische Sonde oder Inhibitor.
Medizin: Untersuchung als Kandidat für die Medikamentenentwicklung, insbesondere aufgrund seiner potenziellen biologischen Aktivität.
Industrie: Verwendung bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Synthese von Agrochemikalien.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(4-Chlor-2-methylphenoxy)-N-(Furan-2-ylmethyl)acetamid hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext kann es mit bestimmten Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die beteiligten molekularen Zielstrukturen und Pfade müssten durch detaillierte biochemische Studien aufgeklärt werden.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(4-Chlorphenoxy)-N-(Furan-2-ylmethyl)acetamid
- 2-(4-Chlor-2-methylphenoxy)-N-(Thiophen-2-ylmethyl)acetamid
- 2-(4-Chlor-2-methylphenoxy)-N-(Pyridin-2-ylmethyl)acetamid
Einzigartigkeit
2-(4-Chlor-2-methylphenoxy)-N-(Furan-2-ylmethyl)acetamid ist aufgrund der spezifischen Kombination der chlor-substituierten Phenoxygruppe und des Furanrings einzigartig. Diese strukturelle Anordnung kann im Vergleich zu ähnlichen Verbindungen besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C14H14ClNO3 |
|---|---|
Molekulargewicht |
279.72 g/mol |
IUPAC-Name |
2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C14H14ClNO3/c1-10-7-11(15)4-5-13(10)19-9-14(17)16-8-12-3-2-6-18-12/h2-7H,8-9H2,1H3,(H,16,17) |
InChI-Schlüssel |
ISWCJAMYYXOPGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B11672466.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11672481.png)
![2-{[3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11672495.png)

![N-[4-(benzyloxy)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B11672515.png)
![{3-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11672519.png)

![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672529.png)
![11-(3-butoxyphenyl)-3,3-dimethyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11672535.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11672537.png)
![[3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](4-methylpiperidin-1-yl)methanone](/img/structure/B11672542.png)
![6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11672552.png)
![2-(4-chlorophenoxy)-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11672566.png)
